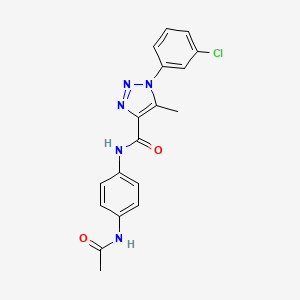
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide, commonly known as ACT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of ACT is not well understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, ACT has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and physiological effects:
ACT has been found to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the expression of MMPs, which are involved in tissue remodeling and repair. Additionally, ACT has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
ACT has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be modified to create analogs with different properties. Additionally, it has been found to have low toxicity and is well tolerated in animal models. However, there are also some limitations to its use in lab experiments. It is not water-soluble, making it difficult to administer to animals. Additionally, its mechanism of action is not well understood, making it difficult to interpret its effects on cellular processes.
Orientations Futures
There are several future directions for research on ACT. One direction is to further investigate its mechanism of action to better understand how it works at the cellular level. Another direction is to develop analogs of ACT with improved properties, such as increased water solubility or more potent anti-cancer activity. Additionally, further research is needed to investigate the potential applications of ACT in the treatment of inflammatory diseases and as a new antibiotic. Overall, ACT has significant potential as a research tool and as a potential therapeutic agent in various fields of scientific research.
Méthodes De Synthèse
The synthesis of ACT involves a series of chemical reactions starting from 4-acetamidophenyl hydrazine and 3-chlorobenzaldehyde. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the triazole ring is formed. The final product is obtained through the addition of acetic anhydride and concentrated hydrochloric acid. The synthesis method of ACT has been well established and is widely used in research laboratories.
Applications De Recherche Scientifique
ACT has been found to have potential applications in various fields of scientific research. One of the most significant applications of ACT is in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. ACT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ACT has been found to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-5-3-4-13(19)10-16)18(26)21-15-8-6-14(7-9-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDQIBCRSCSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

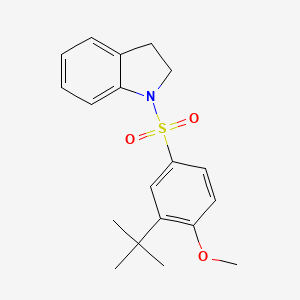
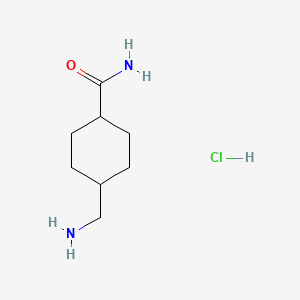
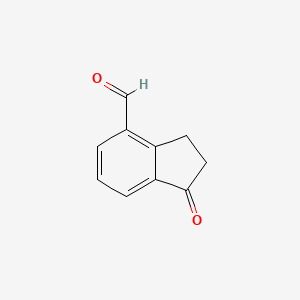
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)
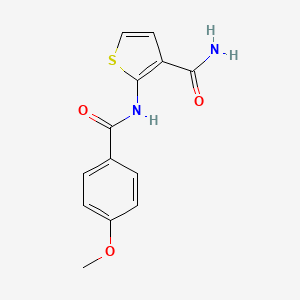
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)
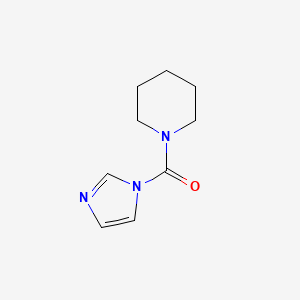
![N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide](/img/structure/B2949560.png)
![2-[(2-Chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B2949562.png)
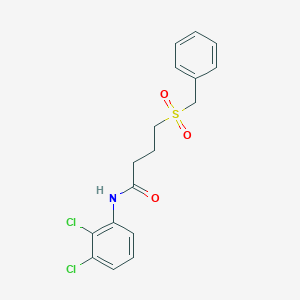
![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)
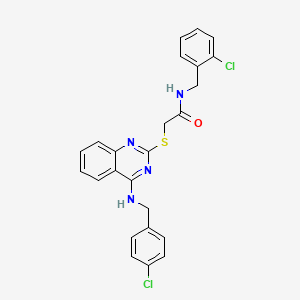
![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)